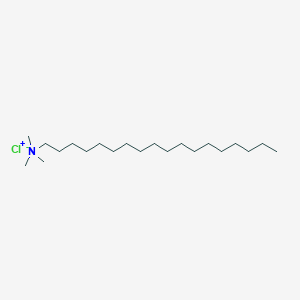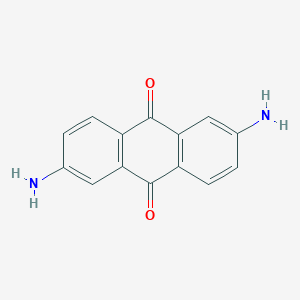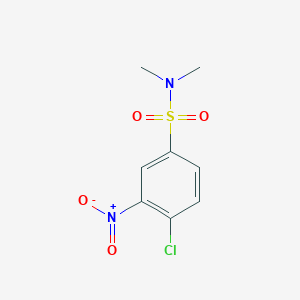
5-溴-2-萘甲酸
概述
描述
5-Bromo-2-naphthoic acid is an organic compound with the chemical formula C11H7BrO2. It is a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
科学研究应用
5-Bromo-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, including drugs and dyes.
Biology: The compound is used in biochemical studies to understand various biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
Target of Action
It is known to be involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions .
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates
Biochemical Pathways
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in amino acid metabolism .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.96 (iLOGP), 3.39 (XLOGP3), 3.3 (WLOGP), 3.32 (MLOGP), and 3.0 (SILICOS-IT), indicating its potential to cross biological membranes .
Result of Action
It is known to participate in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in protein synthesis and metabolism .
Action Environment
It is known to be a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether . It is combustible and can burn when exposed to high temperatures or open flames .
准备方法
Synthetic Routes and Reaction Conditions
5-Bromo-2-naphthoic acid can be synthesized through the oxidation of 5-bromonaphthalene. The process involves reacting 5-bromonaphthalene with basic potassium permanganate (KMnO4), followed by acidification to yield 5-bromo-2-naphthoic acid .
Industrial Production Methods
The industrial production of 5-Bromo-2-naphthoic acid typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of basic potassium permanganate as an oxidizing agent is common in industrial settings due to its effectiveness and cost-efficiency.
化学反应分析
Types of Reactions
5-Bromo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom.
Major Products Formed
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: Reduced derivatives of 5-Bromo-2-naphthoic acid.
Substitution: Substituted naphthoic acid derivatives with different functional groups.
相似化合物的比较
Similar Compounds
2-Naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-naphthoic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-naphthoic acid is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.
属性
IUPAC Name |
5-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQPJDDJJNVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566121 | |
| Record name | 5-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-83-8 | |
| Record name | 5-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)






![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)


![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
